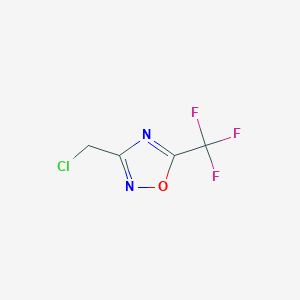

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANFFSNPYKTHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215804 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-69-9 | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

CAS Number: 890095-69-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, namely the 1,2,4-oxadiazole core, a reactive chloromethyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, chemical properties, and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 890095-69-9 |

| Molecular Formula | C₄H₂ClF₃N₂O |

| Molecular Weight | 186.52 g/mol |

| Appearance | Not explicitly reported, likely a solid or oil |

| Solubility | Not explicitly reported, likely soluble in organic solvents |

Synthesis

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-documented area of organic chemistry. The most common and versatile method involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent, such as an acyl chloride or an acid anhydride.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a two-step process starting from 2-chloroacetamidoxime and a trifluoroacetylating agent.

Experimental Protocol (General)

Step 1: Formation of the O-acylamidoxime intermediate

A solution of 2-chloroacetamidoxime in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) would be treated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting amidoxime is consumed, as monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to the 1,2,4-oxadiazole

The resulting O-acylamidoxime intermediate can be isolated or, in some cases, cyclized in situ. Cyclization is usually achieved by heating the reaction mixture or by the addition of a dehydrating agent or a base. Upon completion of the reaction, the desired this compound would be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is largely dictated by the chloromethyl group. This group is a good electrophile and is susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, making it a valuable intermediate for the synthesis of diverse libraries of compounds for biological screening.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not explicitly available in the public domain. However, based on the structure and data from analogous compounds, the following characteristic signals can be predicted:

-

¹H NMR: A singlet in the range of 4.5-5.0 ppm corresponding to the two protons of the chloromethyl group (-CH₂Cl).

-

¹³C NMR: A signal for the chloromethyl carbon, a signal for the trifluoromethyl carbon (likely showing coupling to fluorine), and two distinct signals for the carbons of the 1,2,4-oxadiazole ring.

-

IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, C=N, and C-O bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (186.52 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

Biological Activity and Potential Applications

While there are no specific biological studies reported for this compound, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities.

Derivatives of 1,2,4-oxadiazole have been investigated for their potential as:

-

Anticancer agents: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]

-

Nematicides: Compounds containing the 1,2,4-oxadiazole ring have shown potent activity against plant-parasitic nematodes.

-

Antiplasmodial agents: Trifluoromethyl-substituted 1,2,4-oxadiazoles have been explored as potential treatments for malaria.

The presence of the reactive chloromethyl group in this compound makes it an attractive starting material for the synthesis of new derivatives that could be screened for these and other biological activities. The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity to biological targets.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel bioactive molecules. Its synthesis can be achieved through established methodologies for 1,2,4-oxadiazole ring formation. The presence of the reactive chloromethyl group allows for straightforward functionalization, enabling the creation of diverse chemical libraries for drug discovery programs. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of derivatives synthesized from this promising building block. Researchers in the fields of medicinal chemistry and agrochemical development may find this compound to be a valuable tool in their efforts to discover new and effective therapeutic and crop protection agents.

References

Physical and chemical properties of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data. Specific experimental validation is recommended for research and development purposes.

Introduction

3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloromethyl group and a trifluoromethyl moiety on a 1,2,4-oxadiazole core, presents a unique combination of properties that make it a valuable building block for the synthesis of novel bioactive molecules. The 1,2,4-oxadiazole ring is a well-recognized bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. This guide provides a comprehensive overview of the available physical, chemical, and potential biological properties of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 890095-69-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₄H₂ClF₃N₂O | Chemical Supplier Catalogs |

| Molecular Weight | 186.52 g/mol | Chemical Supplier Catalogs |

| Predicted Boiling Point | 144.3 ± 50.0 °C | ChemicalBook[1] |

| Predicted Density | 1.555 ± 0.06 g/cm³ | ChemicalBook[1] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the electrophilic nature of the chloromethyl group and the electron-withdrawing effect of the trifluoromethyl group on the oxadiazole ring.

Reactivity of the Chloromethyl Group: The primary site of reactivity is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a versatile intermediate for creating a library of derivatives.

General Reaction Scheme: Nucleophilic Substitution

Caption: Nucleophilic substitution at the chloromethyl group.

Stability of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable under a range of reaction conditions. The presence of the electron-withdrawing trifluoromethyl group can influence the electron density of the ring, potentially affecting its reactivity in more complex transformations.

Synthesis

A general and widely used method for the synthesis of the 1,2,4-oxadiazole ring is the reaction of an amidoxime with an acyl chloride or anhydride.

Hypothetical Synthetic Workflow

Caption: A potential synthetic pathway to the target compound.

General Experimental Considerations (Hypothetical):

-

Acylation of Amidoxime: Chloroacetamidoxime would be reacted with trifluoroacetic anhydride in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, pyridine) to form an O-acylamidoxime intermediate.

-

Cyclization: The intermediate would then be subjected to thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Work-up and Purification: The reaction mixture would be quenched, extracted, and the crude product purified using standard techniques such as column chromatography on silica gel.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a characteristic singlet for the chloromethyl protons (-CH₂Cl).

-

¹³C NMR would display signals for the chloromethyl carbon, the two carbons of the oxadiazole ring, and the trifluoromethyl carbon (with characteristic C-F coupling).

-

¹⁹F NMR would show a singlet for the trifluoromethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound itself, its structural motifs are present in compounds with a wide range of pharmacological activities.

-

Scaffold for Library Synthesis: The reactive chloromethyl group serves as a handle for the facile introduction of diverse functionalities, enabling the creation of libraries of compounds for high-throughput screening against various biological targets.

-

Bioisosterism: The 1,2,4-oxadiazole core can act as a bioisosteric replacement for amide or ester groups, potentially improving metabolic stability and oral bioavailability of drug candidates.

-

Trifluoromethyl Group Effects: The trifluoromethyl group can enhance binding affinity to target proteins through various interactions (e.g., hydrophobic, dipole-dipole) and can improve metabolic stability by blocking potential sites of metabolism.

Logical Relationship for Drug Discovery Application

Caption: Role as a building block in a drug discovery workflow.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. The chloromethyl group suggests that it may be an alkylating agent and therefore potentially toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. While detailed experimental data on its physical properties and biological activities are currently lacking in the public domain, its chemical structure suggests significant potential for the synthesis of novel and diverse compound libraries for drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

Technical Guide: Spectroscopic Analysis of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the nuclear magnetic resonance (NMR) spectral properties of the heterocyclic compound 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule (CAS Number: 890095-69-9), this document provides theoretically predicted spectral data to serve as an estimation for researchers. It includes predicted chemical shifts for both ¹H and ¹³C nuclei, presented in a structured tabular format. Furthermore, a generalized experimental protocol for acquiring NMR spectra for this class of compounds is detailed. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and a typical NMR analysis workflow, adhering to specified presentation requirements. This guide is intended to provide a foundational understanding and a starting point for the spectroscopic analysis of this compound.

Introduction

This compound is a halogenated heterocyclic compound. Molecules within the 1,2,4-oxadiazole class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is fundamental for the structural elucidation and purity assessment of such novel chemical entities. This guide focuses on providing predicted NMR spectral data and a general analytical framework for this compound in the absence of experimentally verified spectra in the public domain.

Molecular Structure and Predicted NMR Data

The chemical structure of this compound is presented below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum for this compound would feature a single signal corresponding to the chloromethyl protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Singlet (s) | 2H | -CH₂Cl |

Disclaimer: This is a theoretically predicted value and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to show four distinct signals corresponding to the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~35 - 45 | -CH₂Cl |

| ~115 - 125 (q, J ≈ 275-285 Hz) | -CF₃ |

| ~165 - 175 | C3 (C-CH₂Cl) |

| ~170 - 180 (q, J ≈ 40-50 Hz) | C5 (C-CF₃) |

Disclaimer: This is a theoretically predicted value and may differ from experimental results. The trifluoromethyl group will cause the C5 signal to appear as a quartet and will have a large coupling constant (J) with the carbon atom.

General Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra for compounds similar to this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (modern spectrometers can often reference the residual solvent peak).

3.2. NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

Tune and shim the probe to the specific sample and solvent to ensure optimal magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 12-15 ppm.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

For ¹³C NMR:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

NMR Analysis Workflow

The logical workflow for obtaining and interpreting NMR data is illustrated in the following diagram.

Conclusion

While experimental ¹H and ¹³C NMR spectral data for this compound are not currently available in the public domain, this guide provides a theoretical framework for its spectroscopic analysis. The predicted chemical shifts and a general experimental protocol offer valuable guidance for researchers working with this compound. It is imperative that future work on this molecule includes the acquisition and publication of experimental NMR data to validate and supplement these theoretical predictions.

Crystal Structure of 5-(Trifluoromethyl)-1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, structural analysis, and biological significance of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as histone deacetylase (HDAC) inhibitors. This document outlines the crystallographic data, experimental protocols, and relevant biological pathways associated with these derivatives.

Introduction

The 5-(trifluoromethyl)-1,2,4-oxadiazole moiety is a key pharmacophore in modern drug discovery. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved hydrolytic stability. Recent research has highlighted the potential of these derivatives as potent and selective inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are implicated in various diseases, including cancer and neurodegenerative disorders like Huntington's disease.[1] A thorough understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design and the optimization of their therapeutic properties.

While extensive research has been conducted on the synthesis and biological activity of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives, detailed public crystallographic data for this specific core structure is limited. Therefore, this guide will present a comprehensive overview of the available information and use closely related structures as illustrative examples for data presentation.

Synthesis and Crystallization

The synthesis of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acylated amidoxime. A general synthetic workflow is depicted below.

Caption: Generalized workflow for the synthesis of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives.

Experimental Protocol: Synthesis

A representative synthetic protocol for a 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole is as follows:

-

Amidoxime Formation: The corresponding aryl nitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours. After cooling, the product amidoxime is isolated by filtration.

-

O-Acylation and Cyclization: The prepared amidoxime is dissolved in a solvent like pyridine or dichloromethane. The solution is cooled in an ice bath, and trifluoroacetic anhydride is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux to facilitate cyclization.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 5-(trifluoromethyl)-1,2,4-oxadiazole derivative.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis. A general procedure for the crystallization of a 5-(trifluoromethyl)-1,2,4-oxadiazole derivative is as follows:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane).

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Alternatively, the solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Crystal Mounting: A suitable single crystal with well-defined faces and a size of approximately 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head for data collection.

Crystal Structure Analysis

As of the latest literature review, a complete, publicly available crystal structure determination for a derivative containing the 5-(trifluoromethyl)-1,2,4-oxadiazole core has not been identified. However, to illustrate the type of data obtained from such an analysis, the crystallographic data for a closely related compound, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, is presented below.[2] This data provides a template for what would be expected for the title compounds.

Illustrative Crystallographic Data

Table 1: Crystal Data and Structure Refinement for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

| Parameter | Value |

| Empirical formula | C₃HF₃N₂OS |

| Formula weight | 170.12 |

| Temperature | 180(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 12.1383(3) Å |

| b | 18.2933(5) Å |

| c | 11.0820(3) Å |

| α | 90° |

| β | 114.532(1)° |

| γ | 90° |

| Volume | 2237.96(10) ų |

| Z | 12 |

| Density (calculated) | 1.514 Mg/m³ |

| Absorption coefficient | 4.419 mm⁻¹ |

| F(000) | 1008 |

| Data collection | |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 4.09 to 72.48° |

| Index ranges | -14≤h≤14, -22≤k≤22, -13≤l≤13 |

| Reflections collected | 24531 |

| Independent reflections | 4381 [R(int) = 0.0455] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4381 / 6 / 307 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0337, wR2 = 0.0853 |

| R indices (all data) | R1 = 0.0371, wR2 = 0.0879 |

| Largest diff. peak and hole | 0.381 and -0.404 e.Å⁻³ |

Data adapted from the crystallographic study of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a general protocol for the determination of the crystal structure of a 5-(trifluoromethyl)-1,2,4-oxadiazole derivative.

-

Data Collection: A mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 180 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Data Visualization and Analysis: The final refined structure is visualized using software such as OLEX2 or Mercury to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Biological Activity and Signaling Pathways

Derivatives of 5-(trifluoromethyl)-1,2,4-oxadiazole have been identified as potent inhibitors of histone deacetylases (HDACs).[1][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes and other genes involved in cell differentiation and apoptosis, making them attractive targets for cancer therapy.

References

- 1. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of the 1,2,4-oxadiazole ring under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] This guide provides a comprehensive overview of the chemical stability of the 1,2,4-oxadiazole core under acidic and basic conditions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the development of robust drug candidates.

Executive Summary

The 1,2,4-oxadiazole ring is generally considered a stable entity, crucial for its role as a bioisostere in drug design.[3] However, it is susceptible to degradation under both acidic and basic conditions, primarily through ring-opening hydrolysis. The stability of this heterocycle is pH-dependent, with optimal stability typically observed in the pH range of 3 to 5.[4][5] Understanding the degradation pathways and kinetics is critical for formulating stable pharmaceutical products containing this moiety.

Stability Profile of the 1,2,4-Oxadiazole Ring

The inherent stability of the 1,2,4-oxadiazole ring is attributed to its aromatic character, though it possesses a relatively low level of aromaticity and a labile O-N bond, which are the primary sites of reactivity.[6] Degradation is most pronounced under forced conditions of pH and temperature.

Stability under Acidic Conditions

Under acidic conditions, the degradation of the 1,2,4-oxadiazole ring is initiated by the protonation of the N-4 nitrogen atom. This protonation enhances the electrophilicity of the adjacent C-5 carbon, making it susceptible to nucleophilic attack by water. The subsequent ring opening leads to the formation of an aryl nitrile and a carboxylic acid as the primary degradation products.[4][5]

Caption: Degradation pathway of the 1,2,4-oxadiazole ring under acidic conditions.

Stability under Basic Conditions

In basic media, the degradation mechanism involves the direct nucleophilic attack of a hydroxide ion on the C-5 carbon of the 1,2,4-oxadiazole ring. This attack results in the formation of an anionic intermediate. In the presence of a proton source, such as water, this intermediate undergoes ring cleavage to yield an amidoxime and a carboxylate salt.[4][5]

Caption: Degradation pathway of the 1,2,4-oxadiazole ring under basic conditions.

Quantitative Stability Data

Table 1: Forced Degradation of a 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine. [7]

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 65.28 ± 3.65 |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 29.36 ± 1.25 |

| Oxidative | 3% H₂O₂ | 24 h | 41.58 ± 1.58 |

| Thermal | 60°C | 24 h | 47.58 ± 1.25 |

| Humidity | Room Temperature | 7 days | 56.28 ± 2.58 |

Data presented as mean ± standard deviation.

Experimental Protocols for Stability Testing

A robust assessment of the stability of a 1,2,4-oxadiazole-containing compound involves a systematic forced degradation study. The following is a generalized protocol based on established practices in the pharmaceutical industry.

Objective

To evaluate the intrinsic stability of a 1,2,4-oxadiazole derivative under various stress conditions and to identify the primary degradation products.

Materials and Methods

-

Test Substance: The 1,2,4-oxadiazole derivative of interest.

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Apparatus: Calibrated pH meter, HPLC system with a photodiode array (PDA) or UV detector, C18 reverse-phase column, analytical balance, and a temperature-controlled oven.

Experimental Workflow

Caption: Generalized workflow for a forced degradation study of a 1,2,4-oxadiazole derivative.

Detailed Procedure

-

Stock Solution Preparation: Prepare a stock solution of the test substance in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and keep it at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and keep it at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60°C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sampling and Analysis:

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating RP-HPLC method. A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.[8]

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound at each time point.

-

Determine the retention times and peak areas of the degradation products.

-

If possible, identify the structure of the major degradation products using techniques like LC-MS and NMR.[4]

-

Conclusion

The 1,2,4-oxadiazole ring, while offering significant advantages in drug design, exhibits predictable degradation patterns under acidic and basic conditions. A thorough understanding of these stability limitations is paramount for the successful development of drug candidates incorporating this heterocycle. By conducting comprehensive forced degradation studies, researchers can elucidate degradation pathways, identify potential liabilities, and develop stable formulations, ultimately ensuring the safety and efficacy of the final pharmaceutical product.

References

- 1. biomedres.us [biomedres.us]

- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

A Senior Application Scientist's Guide to the One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Abstract

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, widely recognized as a versatile pharmacophore and a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles.[1][2][3] This technical guide provides an in-depth exploration of the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a strategy that offers significant advantages in terms of efficiency, atom economy, and procedural simplicity over traditional multi-step methods.[4][5] We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the causal factors governing experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the synthesis of numerous pharmaceutical agents.[1] Among these, the 3,5-disubstituted 1,2,4-oxadiazole ring system has garnered substantial interest due to its broad spectrum of biological activities.[1][6] These compounds have been successfully employed as muscarinic agonists, benzodiazepine receptor partial agonists, and serotonergic (5-HT3) antagonists, among other therapeutic applications.[1] The stability of the 1,2,4-oxadiazole core makes it an excellent substitute for more labile ester or amide groups, a crucial consideration in drug design.[1]

Conventional synthetic routes to 1,2,4-oxadiazoles often involve a two-step process: the O-acylation of an amidoxime followed by a separate cyclodehydration step.[7][8] While effective, this approach can be time-consuming and may require the isolation of intermediates. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a more elegant and efficient alternative.

Core Principles of One-Pot Synthesis

The elegance of one-pot synthesis lies in the sequential formation of multiple chemical bonds in a single reaction vessel. This approach minimizes solvent usage, purification steps, and overall reaction time, aligning with the principles of green chemistry. The successful design of a one-pot synthesis for 3,5-disubstituted 1,2,4-oxadiazoles hinges on the careful selection of starting materials, catalysts, and reaction conditions to orchestrate a cascade of reactions leading to the desired heterocyclic product.

Most one-pot strategies for 3,5-disubstituted 1,2,4-oxadiazoles revolve around the in situ generation of a key intermediate, typically an amidoxime or an O-acylamidoxime, which then undergoes intramolecular cyclization.

Key Methodologies in One-Pot Synthesis

Several robust one-pot methodologies have been developed, each with its own set of advantages and substrate scope. Here, we detail some of the most effective and widely adopted approaches.

Synthesis from Nitriles and Hydroxylamine

This is a very common and direct approach where an amidoxime is first formed in situ from a nitrile and hydroxylamine. This intermediate then reacts with an acylating agent to form the 1,2,4-oxadiazole.

Causality Behind Experimental Choices:

-

Base: A base is typically required to neutralize hydroxylamine hydrochloride, liberating the free hydroxylamine for the nucleophilic attack on the nitrile.[1]

-

Solvent: The choice of solvent is critical and can influence reaction rates and yields. Aprotic polar solvents are often employed.

-

Acylating Agent: A variety of acylating agents can be used, including aldehydes, acid chlorides, and esters. The reactivity of the acylating agent will dictate the necessary reaction conditions.

This method is notable for its use of an aldehyde as both a substrate and an oxidant.[9]

Experimental Protocol:

-

To a solution of the nitrile (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent (e.g., DMSO), add a base (e.g., potassium carbonate, 1.5 mmol).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the amidoxime.

-

Add the aldehyde (2.5 mmol) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

Plausible Mechanism:

The reaction proceeds through three key steps:

-

Base-promoted addition of hydroxylamine to the nitrile to form an amidoxime intermediate.

-

Condensation of the amidoxime with one molecule of aldehyde to yield a 4,5-dihydro-1,2,4-oxadiazole.

-

Oxidation of the dihydro-oxadiazole intermediate by a second molecule of aldehyde to afford the final 3,5-disubstituted 1,2,4-oxadiazole.[9]

Synthesis from Carboxylic Acids and Amidoximes

This approach involves the direct coupling of a carboxylic acid with an amidoxime, followed by cyclodehydration. The use of a coupling agent is often necessary to activate the carboxylic acid.

Causality Behind Experimental Choices:

-

Coupling Agent: Reagents like carbonyldiimidazole (CDI) or HBTU are used to activate the carboxylic acid, forming a more reactive intermediate that readily acylates the amidoxime.[4]

-

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, drastically reducing reaction times from hours to minutes and often improving yields.[2][10][11]

This protocol offers a rapid and efficient route to a wide range of 1,2,4-oxadiazoles.[10]

Experimental Protocol:

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 mmol), the amidoxime (1.1 mmol), and a coupling agent (e.g., HBTU, 1.1 mmol) in a suitable solvent (e.g., THF or DMF).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 2.0 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (typically 120-160 °C) for 10-30 minutes.[2]

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash chromatography.

Workflow Diagram:

Caption: Microwave-assisted one-pot synthesis workflow.

Solvent-Free Synthesis using Solid Supports

In an effort to develop more environmentally friendly protocols, solvent-free methods using solid supports have been explored. These reactions often proceed with high efficiency and simplify product isolation.

This method is particularly useful for the synthesis of symmetrical 3,5-disubstituted 1,2,4-oxadiazoles where both substituents are identical.[7][8]

Experimental Protocol:

-

In a mortar and pestle, thoroughly grind the aromatic nitrile (2 mmol), hydroxylamine hydrochloride (2 mmol, finely ground), and potassium fluoride (1 g) to form a homogeneous mixture.[7]

-

Transfer the mixture to a round-bottom flask and heat at 100 °C with stirring for 12 hours.[12]

-

Cool the reaction mixture to room temperature and add water (10 mL).

-

Filter the solid product using a Büchner funnel, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., 96% ethanol) to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.[7]

Proposed Mechanism:

It is proposed that the reaction proceeds via the in situ formation of an amidoxime. Subsequently, two molecules of the amidoxime condense, followed by cyclization and aromatization to yield the final product, with the release of ammonia.[7]

Mechanistic Diagram:

Caption: Proposed mechanism for KF-catalyzed synthesis.

Data Summary and Comparison

To facilitate the selection of an appropriate synthetic method, the following table summarizes key parameters for the discussed protocols.

| Methodology | Starting Materials | Key Reagents/Catalyst | Conditions | Typical Yields | Key Advantages |

| Protocol 1 | Nitrile, Aldehyde, Hydroxylamine | Base (e.g., K₂CO₃) | 80-100 °C | Moderate to Good | Aldehyde as both substrate and oxidant; no external oxidant needed.[9] |

| Protocol 2 | Carboxylic Acid, Amidoxime | Coupling Agent (e.g., HBTU), Base (e.g., DIEA) | Microwave, 120-160 °C, 10-30 min | High to Excellent | Extremely short reaction times; high yields; broad substrate scope.[2][10] |

| Protocol 3 | Nitrile, Hydroxylamine | Potassium Fluoride (KF) | 100 °C, 12 h, Solvent-free | Excellent | Environmentally friendly (solvent-free); simple workup; excellent yields for symmetrical products.[7][8] |

Conclusion and Future Perspectives

The one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles represents a significant advancement in synthetic efficiency and aligns with the principles of green chemistry. The methodologies presented herein, from base-mediated condensations to microwave-assisted couplings and solvent-free approaches, provide a versatile toolkit for chemists in both academic and industrial settings. The choice of a specific protocol should be guided by the desired substitution pattern, available starting materials, and the required scale of the synthesis.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, the expansion of substrate scope to include more complex and functionally diverse molecules, and the application of flow chemistry to enable continuous and automated production of these valuable heterocyclic compounds. As the demand for novel therapeutic agents continues to grow, the importance of efficient and robust synthetic methods for constructing key pharmacophores like the 1,2,4-oxadiazole ring will undoubtedly increase.

References

-

A convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. (n.d.). National Center for Biotechnology Information. [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (n.d.). Royal Society of Chemistry. [Link]

-

New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. (2009). ResearchGate. [Link]

-

One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. (2010). Taylor & Francis Online. [Link]

-

A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. (2011). PubMed. [Link]

-

Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. (2005). ACS Publications. [Link]

-

ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION. (2003). HETEROCYCLES. [Link]

-

Experiencing a synthesis one-pot of 1,2,4-oxadiazole mediated by microwave oven: green chemistry in focus. (2019). INIS-IAEA. [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). National Center for Biotechnology Information. [Link]

-

One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. (2017). ResearchGate. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Avens Publishing Group. [Link]

-

One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Fre. (2010). Taylor & Francis Online. [Link]

-

One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. (2021). ResearchGate. [Link]

-

One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. (2016). ResearchGate. [Link]

-

One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. (2010). Taylor & Francis Online. [Link]

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Indian Academy of Sciences. [Link]

Sources

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Cyclization Reactions for Forming 1,2,4-Oxadiazole Rings

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the principal cyclization strategies for the synthesis of the 1,2,4-oxadiazole ring, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the effective design and execution of synthetic routes toward this valuable heterocyclic scaffold.

Synthesis from Amidoximes and Acylating Agents: The Cornerstone Approach

The most classical and widely utilized method for the construction of the 1,2,4-oxadiazole ring involves the reaction of an amidoxime with an acylating agent.[1][3][4] This process typically proceeds through a two-step sequence: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole.[1]

Two-Step Protocol: O-Acylation Followed by Cyclization

This traditional approach allows for the isolation and purification of the O-acylamidoxime intermediate, which can be beneficial for ensuring the purity of the final product. The cyclization of the isolated intermediate is often promoted by thermal conditions or the use of a base.

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via a Two-Step Protocol

Step 1: O-Acylation of Amidoxime

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the substituted amidoxime in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add the substituted acyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-acylamidoxime. The crude intermediate may be purified by recrystallization or column chromatography if necessary.

-

Step 2: Cyclodehydration of O-Acylamidoxime

-

Materials:

-

O-Acylamidoxime (from Step 1)

-

Tetrabutylammonium fluoride (TBAF) (0.1–1.4 eq)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the O-acylamidoxime in THF in a round-bottom flask.

-

Add TBAF to the solution at room temperature.

-

Stir the reaction mixture for 1 to 16 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

-

One-Pot Synthesis from Amidoximes

To improve efficiency and reduce reaction times, several one-pot procedures have been developed. These methods bypass the isolation of the O-acylamidoxime intermediate, proceeding directly from the amidoxime and acylating agent to the 1,2,4-oxadiazole.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Powdered Sodium Hydroxide (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Quantitative Data for Amidoxime-Based Syntheses

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |

| Acyl Chloride | Pyridine | Pyridine | Reflux | 6-12 h | Low to Moderate |

| Carboxylic Acid Ester | NaOH | DMSO | Room Temp | 4-24 h | 11-90 |

| Carboxylic Acid | Vilsmeier Reagent | CH₂Cl₂ | Room Temp | 3 h | 61-93 |

| Acyl Chloride | TBAF | THF | Room Temp | 1-16 h | Good |

| Dicarboxylic Acid Anhydride | MOH (M=Li, Na, K) | DMSO | Room Temp | - | Moderate to Good |

1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

A fundamentally different approach to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile).[5] While conceptually elegant, this method can be hampered by the poor reactivity of the nitrile triple bond and the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides).[6]

The nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides by treatment with a base.

Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition

-

Materials:

-

Substituted Hydroximoyl Chloride (1.0 eq)

-

Substituted Nitrile (dipolarophile, often used as solvent or in excess)

-

Triethylamine or another suitable base

-

Inert solvent (e.g., toluene, if the nitrile is not the solvent)

-

-

Procedure:

-

Dissolve the substituted hydroximoyl chloride and the substituted nitrile in an inert solvent.

-

Add the base (e.g., triethylamine) dropwise to the reaction mixture at room temperature.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data for 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Base | Temperature | Time | Yield (%) |

| 4-Substituted Benzaldoxime (chlorinated) | 5-Cyanouracil | Base | Room Temp | - | 19-60 |

| - | Cyanophosphonates | - | - | - | - |

| Alkynes (via α-nitroketones) | Nitriles | Iron(III) nitrate | - | - | Moderate |

One-Pot Synthesis from Nitriles and Hydroxylamine

To further streamline the synthesis of 1,2,4-oxadiazoles, one-pot procedures starting from readily available nitriles have been developed. These methods first generate the amidoxime in situ from the nitrile and hydroxylamine, which then reacts with an acylating agent in the same reaction vessel.

Experimental Protocol: One-Pot Synthesis of 3-(Aryl)-5-(prop-1-en-1-yl)-1,2,4-oxadiazoles

-

Materials:

-

Aryl Nitrile (1.0 eq)

-

Hydroxylamine Hydrochloride (1.0 eq)

-

Acetic Acid (catalyst)

-

Crotonoyl Chloride (1.0 eq)

-

Tetrahydrofuran (THF)

-

Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

A mixture of the aryl nitrile and hydroxylamine hydrochloride is treated with a catalytic amount of acetic acid and stirred to form the amidoxime in situ.

-

After the formation of the amidoxime, THF is added, followed by the dropwise addition of crotonoyl chloride.

-

The reaction mixture is then subjected to cyclization/dehydration in DMSO to afford the 1,2,4-oxadiazole.[7]

-

The product can be isolated by aqueous workup and purified by standard methods.

-

Quantitative Data for One-Pot Synthesis from Nitriles

| Nitrile | Acylating Agent | Catalyst/Support | Conditions | Time | Yield (%) |

| Aryl Nitriles | Crotonoyl Chloride | Acetic Acid | THF, then DMSO | - | High |

| Various Nitriles | Meldrum's Acid | - | Microwave, solvent-free | - | Good to Excellent |

| Various Nitriles | - | Potassium Fluoride | Solvent-free, 100 °C | 12 h | Excellent |

Oxidative Cyclization Methods

More recently, oxidative cyclization strategies have emerged as powerful alternatives for the synthesis of 1,2,4-oxadiazoles. These methods often proceed under mild conditions and offer a different disconnection approach to the target heterocycle.

One such method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated oxidative cyclization of amidoximes.[8] Another approach is the NBS-promoted oxidative cyclization of N-acyl amidines.[9]

Experimental Protocol: DDQ-Mediated Oxidative Cyclization of Amidoximes

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-2.0 eq)

-

Inert solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve the substituted amidoxime in the inert solvent.

-

Add DDQ to the solution and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be filtered to remove the reduced DDQ, and the filtrate is concentrated.

-

The crude product is then purified by column chromatography.

-

Quantitative Data for Oxidative Cyclization Methods

| Starting Material | Oxidant/Reagent | Base | Solvent | Temperature | Time | Yield (%) |

| N-benzyl amidoximes | NBS or I₂ | DBU or K₂CO₃ | - | - | - | 50-84 |

| Aromatic N-acylguanidines | PhI(OAc)₂ (PIDA) | - | DMF | Room Temp | 5 h | Moderate to Good |

| N-acyl amidines | NBS | - | Ethyl Acetate | Room Temp | - | 91-99 |

| Amidoximes | DDQ | - | CH₂Cl₂ | Room Temp | - | Up to 73 |

Signaling Pathways and Experimental Workflows

Mechanism of 1,2,4-Oxadiazole Formation from an Amidoxime

The reaction of an amidoxime with an acyl chloride proceeds through an initial O-acylation, followed by a base-mediated or thermal cyclodehydration.

Caption: Formation of 1,2,4-oxadiazole from an amidoxime.

General Workflow for 1,2,4-Oxadiazole Synthesis

The overall process from starting materials to the final purified product follows a logical sequence of steps.

Caption: A typical experimental workflow for synthesis.

1,3-Dipolar Cycloaddition Mechanism

The [3+2] cycloaddition of a nitrile oxide with a nitrile is a concerted pericyclic reaction.

Caption: The concerted mechanism of 1,3-dipolar cycloaddition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole synthesis

An in-depth analysis of the synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole reveals that the most prevalent and established methodologies rely on the cyclization of an amidoxime with a suitable acylating agent. This technical guide outlines the primary and alternative starting materials, provides detailed experimental protocols, and presents quantitative data for the synthesis of this important heterocyclic compound.

The most direct and widely utilized approach for constructing the this compound core involves the reaction of 2-chloroacetamidoxime with an activated derivative of trifluoroacetic acid.[1][2][3] This process occurs in two fundamental steps: the initial O-acylation of the amidoxime, followed by a cyclodehydration reaction to form the stable 1,2,4-oxadiazole ring.[1][4]

The key starting materials for this pathway are:

-

2-Chloroacetamide oxime (2-Chloro-N'-hydroxyacetamidine): This reagent provides the C3-chloromethyl moiety of the final product.

-

Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Halides (e.g., TFACI): These highly reactive acylating agents provide the C5-trifluoromethyl group.[2] TFAA is a common choice for laboratory-scale synthesis.[2]

References

Solubility of Trifluoromethylated Oxadiazoles in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of trifluoromethylated oxadiazoles in various organic solvents, a critical physicochemical parameter influencing their application in medicinal chemistry, materials science, and agrochemistry. The introduction of the trifluoromethyl (CF3) group can significantly alter the electronic properties, lipophilicity, and metabolic stability of oxadiazole scaffolds, thereby impacting their solubility and overall performance. This document provides a compilation of available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental workflows.

Quantitative Solubility Data

A study on a specific nitro-substituted amino-oxadiazole, 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole, provides concrete solubility data in several common organic solvents at various temperatures. The solubility of this compound was observed to generally increase with temperature.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole | Acetone | 20 | ~0.5 |

| 30 | ~1.0 | ||

| 40 | ~1.8 | ||

| 50 | ~3.0 | ||

| Ethyl Acetate | 20 | ~0.2 | |

| 30 | ~0.4 | ||

| 40 | ~0.7 | ||

| 50 | ~1.2 | ||

| Ethanol | 20 | ~0.1 | |

| 30 | ~0.2 | ||

| 40 | ~0.4 | ||

| 50 | ~0.7 | ||

| Water | 20 | <0.1 | |

| 30 | <0.1 | ||

| 40 | <0.1 | ||

| 50 | <0.1 |

Data extrapolated from graphical representations in the cited literature.

In the context of drug discovery, kinetic solubility in aqueous buffers is a crucial parameter. For a series of 3-trifluoromethyl-1,2,4-oxadiazole analogues of Astemizole, kinetic solubility was determined in phosphate-buffered saline (PBS) at pH 7.4. While specific quantitative values for a broad range of these compounds in various organic solvents are not detailed in the primary publication, the supporting information confirms the use of a turbidimetric kinetic solubility assay. One analogue was reported to have a solubility of 150 μM in an unspecified aqueous buffer.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for two common types of solubility assays.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow:

Figure 1: Workflow for thermodynamic solubility determination.

Detailed Steps:

-

Preparation: Add an excess amount of the crystalline trifluoromethylated oxadiazole to a vial containing a known volume of the desired organic solvent (e.g., DMSO, DMF, chloroform, ethanol). The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of the trifluoromethylated oxadiazole in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination via Turbidimetric Assay

This high-throughput method is often used in the early stages of drug discovery to assess the apparent solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous or organic solvent. The formation of a precipitate, which indicates that the solubility limit has been exceeded, is detected by measuring the turbidity (light scattering) of the solution.

Experimental Workflow:

Figure 2: Workflow for kinetic solubility determination.

Detailed Steps:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the trifluoromethylated oxadiazole in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Dispense a small volume of each concentration of the DMSO stock solution into the wells of a microtiter plate.

-

Solvent Addition: Add the desired organic solvent to each well. The final concentration of DMSO is typically kept low (e.g., <5%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Factors Influencing Solubility

The solubility of trifluoromethylated oxadiazoles in organic solvents is governed by a complex interplay of factors:

-

Polarity of the Solvent: "Like dissolves like" is a fundamental principle. Polar trifluoromethylated oxadiazoles will tend to be more soluble in polar solvents (e.g., ethanol, acetonitrile), while nonpolar analogues will be more soluble in nonpolar solvents (e.g., toluene, hexane).

-

Hydrogen Bonding: The ability of the oxadiazole nitrogen atoms to act as hydrogen bond acceptors can influence solubility in protic solvents (e.g., alcohols). Substituents that can act as hydrogen bond donors or acceptors will also play a significant role.

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a major determinant of solubility. Higher lattice energy generally leads to lower solubility. The introduction of the CF3 group can affect crystal packing and, consequently, lattice energy.

-

Molecular Size and Shape: Larger molecules generally have lower solubility. The overall shape and flexibility of the molecule can also influence how well it can be solvated by the solvent molecules.

Conclusion

This technical guide provides a foundational understanding of the solubility of trifluoromethylated oxadiazoles in organic solvents. The provided quantitative data, though limited to a specific example, highlights the importance of experimental determination. The detailed protocols for thermodynamic and kinetic solubility assays offer a practical framework for researchers to generate their own data. A thorough understanding and experimental characterization of solubility are paramount for the successful development and application of this important class of heterocyclic compounds. Further research to build a comprehensive public database of the solubility of trifluoromethylated oxadiazoles in a wide range of organic solvents would be highly beneficial to the scientific community.

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions on 3-(Chloromethyl)-1,2,4-oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on the 3-(chloromethyl)-1,2,4-oxadiazole scaffold. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole motif in a wide range of biologically active compounds. The chloromethyl group at the 3-position serves as a reactive handle for the introduction of diverse functional groups through SN2-type reactions, enabling the synthesis of libraries of compounds for drug discovery and development.

Introduction

The 1,2,4-oxadiazole ring is a key heterocyclic motif in numerous pharmaceutical agents, acting as a bioisosteric replacement for amide and ester functionalities, which can improve metabolic stability and pharmacokinetic properties. The functionalization of this core structure is crucial for modulating biological activity. 3-(Chloromethyl)-1,2,4-oxadiazoles are valuable intermediates that allow for the facile introduction of a variety of substituents via nucleophilic displacement of the chloride. This document outlines protocols for the reaction of 3-(chloromethyl)-1,2,4-oxadiazoles with nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

General Reaction Pathway

The fundamental reaction involves the displacement of the chloride ion from the methylene bridge by a nucleophile. The reaction generally proceeds via an SN2 mechanism.

Caption: General Nucleophilic Substitution Reaction.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and yields for nucleophilic substitution reactions on chloromethyl-substituted 1,2,4-oxadiazoles based on literature precedents. Note that some protocols are for the isomeric 5-(chloromethyl)-1,2,4-oxadiazole or the related 1,3,4-oxadiazole, which are expected to have similar reactivity.

| Nucleophile Type | Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Nucleophile | Piperazine Derivatives | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Pyridine | THF | Room Temp. | 16 | Good | [1][2] |

| S-Nucleophile | 4-Fluorothiophenol | 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

| S-Nucleophile | 2-Mercaptobenzoxazole | 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

| S-Nucleophile | 5-Methoxy-2-mercaptobenzimidazole | 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |

| C-Nucleophile | Potassium Cyanide | 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles | - | Acetonitrile | Room Temp. | 24 | Not specified | [4] |

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions.